molecular formula C6H5BBrFO2 B1523258 (3-Bromo-4-fluorophenyl)boronic acid CAS No. 1092533-91-9

(3-Bromo-4-fluorophenyl)boronic acid

Cat. No. B1523258
M. Wt: 218.82 g/mol
InChI Key: BSJYNLUOXHQGCQ-UHFFFAOYSA-N
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Description

“(3-Bromo-4-fluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BBrFO2 . It has an average mass of 218.816 Da and a mono-isotopic mass of 217.954987 Da . It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves a multi-step process. For example, a similar compound, 4-Amino-3-fluorophenyl boronic acid, has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium–bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-4-fluorophenyl)boronic acid” consists of a phenyl ring substituted with a bromo group at the 3-position and a fluoro group at the 4-position. The phenyl ring is also substituted with a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including “(3-Bromo-4-fluorophenyl)boronic acid”, are often used as reactants in coupling reactions . They can participate in various types of reactions, including Suzuki-Miyaura cross-couplings .


Physical And Chemical Properties Analysis

“(3-Bromo-4-fluorophenyl)boronic acid” has a density of 1.8±0.1 g/cm3, a boiling point of 317.6±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.1±0.4 cm3 and a molar volume of 125.0±5.0 cm3 .

Scientific Research Applications

Synthesis and Structural Applications

Boronic acids, including derivatives similar to (3-Bromo-4-fluorophenyl)boronic acid, are pivotal in the synthesis of biologically active compounds and materials chemistry due to their versatility in organic reactions. For instance, they are widely employed in Suzuki cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds in the synthesis of complex organic molecules (Das et al., 2003). This versatility extends to the synthesis of fluorescent materials, where boronic acids are used to construct glucose-sensing materials that operate at physiological pH, highlighting their significance in developing biomedical sensors and materials (Das et al., 2003).

Sensing Applications

Phenyl boronic acids, including (3-Bromo-4-fluorophenyl)boronic acid derivatives, serve as crucial components in creating fluorescent chemosensors for saccharide recognition. Their ability to bind with diols makes them excellent candidates for detecting saccharides and developing sensors that operate based on changes in fluorescence in response to analyte binding. This characteristic is particularly useful for non-invasive glucose monitoring, among other applications (Mu et al., 2012).

Biomaterials and Drug Delivery

Boronic acids are integral to biomaterials science, especially in the design of dynamic covalent hydrogels that respond to biological stimuli. These materials exploit the reversible covalent bonding of boronic acids with diols, enabling the development of responsive materials for controlled drug delivery and tissue engineering applications. The study of structure-reactivity relationships in boronic acid-diols complexation aids in the selection of suitable boronic acids for sensing, delivery, and materials chemistry, providing a foundation for developing novel biomaterials (Brooks et al., 2018).

Optical and Electronic Materials

The modification of single-walled carbon nanotubes (SWNTs) with phenyl boronic acids demonstrates the influence of boronic acid structure on the optical properties of nanomaterials. Such modifications enable the tuning of photoluminescence properties for applications in optoelectronics and sensing. This area of research underscores the role of boronic acids in advancing materials science, particularly in enhancing the selectivity and efficiency of optical sensors and devices (Mu et al., 2012).

Safety And Hazards

When handling “(3-Bromo-4-fluorophenyl)boronic acid”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Ensure adequate ventilation and avoid ingestion and inhalation . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .

properties

IUPAC Name

(3-bromo-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJYNLUOXHQGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681537
Record name (3-Bromo-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-fluorophenyl)boronic acid

CAS RN

1092533-91-9
Record name (3-Bromo-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1092533-91-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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